molecular formula C12H14N2O4 B1501284 2-(3-(Methoxycarbonyl)-5,6-dihydro-1,7-naphthyridin-7(8H)-YL)acetic acid CAS No. 1092352-60-7

2-(3-(Methoxycarbonyl)-5,6-dihydro-1,7-naphthyridin-7(8H)-YL)acetic acid

Cat. No.: B1501284
CAS No.: 1092352-60-7
M. Wt: 250.25 g/mol
InChI Key: FXHOVLJWBZYEEP-UHFFFAOYSA-N
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Description

2-(3-(Methoxycarbonyl)-5,6-dihydro-1,7-naphthyridin-7(8H)-yl)acetic acid (CAS Registry Number: 1092352-60-7) is a high-purity chemical intermediate with the molecular formula C 12 H 14 N 2 O 4 and a molecular weight of 250.25 g/mol . This specialized naphthyridine derivative features both methoxycarbonyl and acetic acid functional groups on a partially saturated 1,7-naphthyridine core structure, making it a valuable building block in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents, particularly within the naphthyridine chemical class which has demonstrated significant pharmacological potential in published studies . Structural analogs based on the dihydronaphthyridine scaffold have shown promising biological activity as potent and selective inverse agonists of retinoic acid receptor-related orphan receptor γt (RORγt), a therapeutic target for autoimmune diseases such as multiple sclerosis and psoriasis . Additionally, related 1,8-naphthyridine-3-carboxylic acid derivatives have exhibited notable H1 receptor antagonism with bronchorelaxant effects in preclinical models, suggesting potential applications in respiratory conditions . Our product is supplied as a high-grade material suitable for research applications including pharmaceutical intermediate synthesis, structure-activity relationship studies, and exploratory medicinal chemistry programs. The compound's molecular structure provides multiple sites for chemical modification, allowing researchers to develop novel analogs for biological screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet and implement appropriate personal protective equipment when handling this compound in laboratory settings.

Properties

IUPAC Name

2-(3-methoxycarbonyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-18-12(17)9-4-8-2-3-14(7-11(15)16)6-10(8)13-5-9/h4-5H,2-3,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHOVLJWBZYEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CN(CC2)CC(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672126
Record name [3-(Methoxycarbonyl)-5,8-dihydro-1,7-naphthyridin-7(6H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-60-7
Record name [3-(Methoxycarbonyl)-5,8-dihydro-1,7-naphthyridin-7(6H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(3-(Methoxycarbonyl)-5,6-dihydro-1,7-naphthyridin-7(8H)-yl)acetic acid, with CAS number 1092352-60-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₁₂H₁₄N₂O₄
  • Molecular Weight : 250.25 g/mol
  • Boiling Point : Approximately 432.8 ± 45.0 °C

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets. It is hypothesized to exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways related to inflammation and cell proliferation.

Biological Activities

  • Anticancer Activity
    • Recent studies have indicated that derivatives of naphthyridine, including compounds similar to this compound, exhibit significant anticancer properties. For example, related compounds have been shown to sensitize cancer cells to cisplatin treatment, enhancing apoptosis in tumor cells such as HCT116 .
  • Anti-inflammatory Effects
    • There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. In vitro studies indicate that naphthyridine derivatives can modulate inflammatory cytokine production and inhibit pathways leading to chronic inflammation .
  • Neuroprotective Properties
    • Some research suggests that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityCompounds similar to this compound were found to enhance the efficacy of cisplatin in HCT116 cells by inducing apoptosis through specific signaling pathways .
Anti-inflammatory ResearchDerivatives showed a significant reduction in pro-inflammatory cytokines in macrophage models, suggesting a potential therapeutic role in inflammatory diseases .
NeuroprotectionStudies indicated that certain naphthyridine derivatives could prevent neuronal cell death induced by oxidative stress.

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for future study include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced activity.
  • Clinical Trials : To evaluate therapeutic applications in humans for conditions such as cancer and inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is closely related to two ester derivatives of the 1,7-naphthyridine scaffold:

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS 1253888-80-0)

Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS 1207253-96-0)

The table below summarizes key structural and molecular differences:

Property 2-(3-(Methoxycarbonyl)-... acetic acid Methyl Ester Derivative Ethyl Ester Derivative
CAS No. 1092352-60-7 1253888-80-0 1207253-96-0
Molecular Formula C₁₂H₁₄N₂O₄ C₁₀H₁₂N₂O₂ C₁₁H₁₄N₂O₂
Molecular Weight (g/mol) 250.25 200.22 214.24
Core Saturation 5,6-dihydro-1,7-naphthyridine 5,6,7,8-tetrahydro-1,7-naphthyridine Same as methyl derivative
Substituent at Position 3 Methoxycarbonyl (COOCH₃) Methoxycarbonyl (COOCH₃) Ethoxycarbonyl (COOCH₂CH₃)
Substituent at Position 7 Acetic acid (CH₂COOH) None None

Structural and Functional Differences

  • Core Saturation: The target compound features a 5,6-dihydro ring system, implying partial unsaturation, while the methyl and ethyl esters are fully saturated (5,6,7,8-tetrahydro).
  • Substituents : The acetic acid group at position 7 introduces a carboxylic acid functionality absent in the ester derivatives. This group may enhance hydrogen-bonding capacity and polarity, influencing solubility and interaction with targets like enzymes or receptors.
  • Ester vs. Acid : The methyl and ethyl esters lack the ionizable carboxylic acid group, rendering them more lipophilic. This could improve membrane permeability but reduce water solubility compared to the acetic acid derivative .

Hypothetical Pharmacological Implications

  • Methyl/Ester Derivatives: The ester groups may serve as prodrug moieties, hydrolyzing in vivo to release active carboxylic acids.
  • Acetic Acid Derivative : The free carboxylic acid could enable salt formation (e.g., sodium or potassium salts) for enhanced formulation stability or rapid dissolution in physiological environments.

Preparation Methods

Condensation of Amines with Sulfone or Ketone Intermediates

  • The core naphthyridine structure is formed by condensation of an amine (formula XX) with sulfone derivatives (formula II or III) or ketone intermediates (formula XXII).
  • These reactions are typically performed in solvents such as ethanol, tetrahydrofuran, or their mixtures.
  • Microwave irradiation at elevated temperatures (100°C to 200°C) in sealed tubes significantly improves reaction efficiency and yields.
  • Bases like N,N'-diisopropylethylamine or potassium tert-butoxide are used to facilitate condensation and cyclization.

Protecting Group Strategies and Deprotection

  • Carbamate protecting groups (e.g., tert-butoxycarbonyl, methoxycarbonyl) are employed to protect amine functionalities during intermediate steps.
  • Deprotection is achieved by treatment with acids such as trifluoroacetic acid or hydrochloric acid in solvents like dichloromethane, chloroform, or 1,4-dioxane.
  • Deprotection temperatures range from -20°C to 80°C, depending on the protecting group and solvent system.

Oxidation of Sulfide Intermediates to Sulfone

  • Sulfide compounds (formula IV) are oxidized to sulfone derivatives (formula III) using oxidizing agents such as peroxides, peracids, or oxone.
  • Solvents include dichloromethane, chloroform, tetrahydrofuran, or dimethylformamide.
  • Reaction temperatures vary from 0°C to the boiling point of the solvent.

Formation of Intermediate Compounds

  • Intermediates such as compounds of formula V are synthesized by sequential addition of carbon disulfide and alkylating agents (e.g., methyl iodide) to precursors (formula VI) in the presence of bases like potassium carbonate.
  • Reaction temperatures are maintained between 0°C and 50°C in solvents such as dimethylformamide.

Use of Meldrum's Acid for Ester Formation

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is used to introduce ester functionalities.
  • The reaction involves coupling with carbamate-protected amines using activating agents such as peptide coupling reagents (e.g., N,N'-dialkylcarbodiimide), uronium salts, or acid chlorides.
  • Bases like N,N-dimethylaminopyridine catalyze the esterification.

Reaction Conditions Summary Table

Step Reactants/Intermediates Reagents/Conditions Solvents Temperature Range Notes
Condensation Amine (XX) + Sulfone (II/III) or Ketone (XXII) Base (N,N'-diisopropylethylamine or K tert-butoxide), microwave irradiation Ethanol, THF, or mixtures 100°C – 200°C Microwave enhances yield and rate
Deprotection Carbamate-protected compound (XII or II) Acid (TFA, HCl) Dichloromethane, chloroform, 1,4-dioxane -20°C – 80°C Removal of protecting groups
Oxidation Sulfide (IV) Oxidizing agents (peroxide, peracid, oxone) DCM, chloroform, THF, DMF 0°C – solvent boiling point Converts sulfide to sulfone
Alkylation/Addition Intermediate (VI) + CS2 + Alkyl halide (R20-Hal) Base (K2CO3 or metal carbonate) DMF 0°C – 50°C Formation of intermediate (V)
Esterification Carbamate-protected amine (VIII) + Meldrum's acid Activating agent (carbodiimide, uronium salt, acid chloride), base (DMAP) Various Ambient to mild heating Formation of methoxycarbonyl ester group

Research Findings and Practical Considerations

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields in condensation steps forming the dihydronaphthyridine core.
  • The choice of protecting groups impacts the ease of deprotection and overall purity of the final compound.
  • Oxidation steps require careful control of temperature and oxidant equivalents to avoid over-oxidation or decomposition.
  • The use of Meldrum's acid and peptide coupling reagents allows for efficient introduction of the methoxycarbonyl group, which is crucial for the compound’s biological activity.
  • Solvent choice influences reaction rates and product solubility; polar aprotic solvents like DMF and THF are commonly preferred for alkylation and condensation steps.

Q & A

Q. Table 1. Key Analytical Parameters

ParameterMethodConditions/ResultsReference
Purity AssessmentHPLC (C18 column)95% purity, RT = 8.2 min
Molecular WeightHRMS[M+H]+^+: 264.1109
Thermal StabilityTGA/DSCDecomposition onset: 220°C

Q. Table 2. Synthetic Optimization

VariableImpact on YieldOptimal ConditionReference
Solvent (Cyclization Step)DMF > THFDMF, 0–5°C, 48 h
Catalyst (Coupling)Pd(PPh3_3)4_4 > Pd(OAc)2_25 mol% Pd(PPh3_3)4_4

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Methoxycarbonyl)-5,6-dihydro-1,7-naphthyridin-7(8H)-YL)acetic acid
Reactant of Route 2
2-(3-(Methoxycarbonyl)-5,6-dihydro-1,7-naphthyridin-7(8H)-YL)acetic acid

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